BenchChemオンラインストアへようこそ!

(R)-1-(3-(trifluoromethyl)phenyl)ethanol

Chiral Resolution Stereoselective Synthesis Neuroprotection

(R)-1-(3-(Trifluoromethyl)phenyl)ethanol (CAS 127852-24-8), also known as (R)-MTF-PEL, is a chiral secondary alcohol distinguished by a meta-trifluoromethyl-substituted phenyl ring. This compound serves as a critical chiral building block in the synthesis of neuroprotective agents, specifically (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide.

Molecular Formula C9H9F3O
Molecular Weight 190.16 g/mol
CAS No. 127852-24-8
Cat. No. B153966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(3-(trifluoromethyl)phenyl)ethanol
CAS127852-24-8
Molecular FormulaC9H9F3O
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)C(F)(F)F)O
InChIInChI=1S/C9H9F3O/c1-6(13)7-3-2-4-8(5-7)9(10,11)12/h2-6,13H,1H3/t6-/m1/s1
InChIKeyYNVXCOKNHXMBQC-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-(3-(Trifluoromethyl)phenyl)ethanol (CAS 127852-24-8): High-Enantiopurity Chiral Alcohol for CNS Drug Synthesis


(R)-1-(3-(Trifluoromethyl)phenyl)ethanol (CAS 127852-24-8), also known as (R)-MTF-PEL, is a chiral secondary alcohol distinguished by a meta-trifluoromethyl-substituted phenyl ring. This compound serves as a critical chiral building block in the synthesis of neuroprotective agents, specifically (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide [1]. The (R)-configuration is essential for the biological activity of downstream drug candidates, making stereochemical fidelity a primary quality criterion for procurement [2].

(R)-1-(3-(Trifluoromethyl)phenyl)ethanol (CAS 127852-24-8): Why Generic Substitution Fails for CNS Drug Intermediates


Substituting (R)-1-(3-(trifluoromethyl)phenyl)ethanol with a racemic mixture, the (S)-enantiomer, or other trifluoromethylated benzyl alcohols is not scientifically valid due to stringent stereochemical requirements. The downstream neuroprotective compound (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide specifically requires the (R)-configured alcohol to maintain target receptor binding [1]. The (S)-enantiomer (CAS 96789-80-9) yields an inactive or significantly less potent diastereomer, and racemic material necessitates costly, low-yield chiral resolution steps that increase impurity risk. Furthermore, ortho- or para-substituted analogs (e.g., 2-(trifluoromethyl)phenyl ethanol) exhibit altered enzyme recognition, with meta-substitution being a prerequisite for efficient biocatalytic reduction by key reductases such as AxSDR and LXCAR-S154Y [2][3].

(R)-1-(3-(Trifluoromethyl)phenyl)ethanol (CAS 127852-24-8): Quantified Procurement Differentiation Evidence


(R)-1-(3-(Trifluoromethyl)phenyl)ethanol vs. (S)-Enantiomer: Stereochemical Fidelity Defines Neuroprotective Drug Viability

The (R)-enantiomer of 1-(3-(trifluoromethyl)phenyl)ethanol is the required chiral building block for the neuroprotective compound (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide. The (S)-enantiomer (CAS 96789-80-9) is not a valid substitute, as it would produce an inactive or antagonistic diastereomer in the final drug candidate [1]. This stereochemical requirement is absolute; the use of racemic material would necessitate chiral resolution, adding process steps and reducing overall yield [2].

Chiral Resolution Stereoselective Synthesis Neuroprotection

Biocatalytic Reduction: (R)-MTF-PEL vs. Historical Methods — 4x Substrate Loading and >99.9% ee

A whole-cell biocatalytic process using recombinant E. coli (LXCAR-S154Y variant) achieved an enantiomeric excess (ee) > 99.9% and a yield of 91.5% at 200 mM substrate concentration [1]. In direct comparison, a prior chemical catalytic method achieved 99% yield but only 97% ee at a much lower 0.5 mM substrate concentration [2]. Another biocatalytic approach using Microbacterium oxydans C3 reached only 79% conversion at 5 mM [3]. This data demonstrates that the Tween-20/ChCl:Lys system achieves both superior enantiopurity and a 4.0-fold increase in substrate loading compared to buffer-only controls, representing a quantifiable advancement in asymmetric preparation [1].

Biocatalysis Enantioselective Reduction Process Chemistry

AxSDR Reductase: Meta-Substituted Ketone Preference Enables 523 g·L⁻¹·d⁻¹ Space-Time Yield

The novel reductase AxSDR from Algoriella xinjiangensis exhibits strong catalytic preference for meta- or para-substituted aromatic ketones, while ortho-substituted counterparts show significantly lower activity [1]. This regioselectivity is critical because the target compound derives from meta-substituted 3'-(trifluoromethyl)acetophenone. Using recombinant E. coli expressing AxSDR, a substrate loading of 1500 mmol·L⁻¹ was converted to (R)-1b with 99.4% yield, 99.8% ee, and a space-time yield (STY) of 523 g·L⁻¹·d⁻¹, the highest reported for this compound [1]. In contrast, the non-selective enzyme or chemical reduction would require costly separation of regioisomers.

Enzyme Engineering Biomanufacturing Substrate Specificity

Physical Properties: (R)-1-(3-(Trifluoromethyl)phenyl)ethanol vs. 2-(Trifluoromethyl)phenyl Ethanol Derivatives

The meta-substitution pattern of the trifluoromethyl group confers distinct physicochemical properties compared to ortho- or para-analogs. (R)-1-(3-(trifluoromethyl)phenyl)ethanol has a molecular weight of 190.16 g/mol, a boiling point of ~207°C at 760 mmHg, and a density of 1.234 g/cm³ [1]. Its consensus LogP is approximately 2.77, indicating moderate lipophilicity suitable for CNS drug candidates . While the ortho-substituted (S)-1-(2-(trifluoromethyl)phenyl)ethanol is used as an intermediate for the Plk1 inhibitor GSK461364, its different steric and electronic profile makes it unsuitable for the same neuroprotective azetidine series . This positional isomerism directly impacts enzyme recognition and downstream pharmacological properties.

Physicochemical Properties Lipophilicity Drug Design

Procurement Purity Standards: Minimum 95% Purity and 99% ee for Research-Grade Material

Reputable suppliers list this compound with a minimum purity specification of 95% (by GC or HPLC) and an enantiomeric excess of ≥99% . These specifications are non-negotiable for its use as a chiral building block. Any deviation risks introducing stereochemical impurities that would propagate through multi-step syntheses, requiring costly repurification. This contrasts with non-chiral or racemic analogs where lower purity may be acceptable for certain applications.

Quality Control Chiral Purity Analytical Specifications

(R)-1-(3-(Trifluoromethyl)phenyl)ethanol (CAS 127852-24-8): Key Application Scenarios from Validated Evidence


Asymmetric Synthesis of Neuroprotective Azetidine-1-Carboxamides

This compound is the validated chiral precursor for (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide, a CNS-active neuroprotective agent [1]. The (R)-configuration is essential for target engagement; the (S)-enantiomer does not yield an active pharmaceutical ingredient [2].

Industrial Biocatalysis and Enzyme Engineering

The compound serves as a model substrate for evaluating novel carbonyl reductases (e.g., AxSDR, LXCAR-S154Y) with high meta-substrate selectivity and enantioselectivity [3][4]. The achievement of STY values exceeding 500 g·L⁻¹·d⁻¹ makes it a benchmark for industrial biotransformation process development [3].

Chiral Chromatography and Analytical Method Development

Due to its high enantiomeric excess requirements (>99.9% ee achievable via optimized biocatalysis), (R)-1-(3-(trifluoromethyl)phenyl)ethanol is used as a standard for developing and validating chiral HPLC and GC methods for quality control of enantiopure alcohols [4].

Medicinal Chemistry Building Block for Fluorinated Scaffolds

The trifluoromethyl group enhances metabolic stability and lipophilicity (consensus LogP ~2.77), making this compound a valuable fragment for introducing a chiral, fluorinated moiety into lead optimization programs for CNS disorders .

Quote Request

Request a Quote for (R)-1-(3-(trifluoromethyl)phenyl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.